molecular formula C23H21ClN4OS B2900143 1-[5-(4-CHLOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]-4-(4-METHOXYPHENYL)PIPERAZINE CAS No. 727689-03-4

1-[5-(4-CHLOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]-4-(4-METHOXYPHENYL)PIPERAZINE

Cat. No.: B2900143
CAS No.: 727689-03-4
M. Wt: 436.96
InChI Key: WIGBDAMYQJPYPA-UHFFFAOYSA-N
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Description

1-[5-(4-CHLOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]-4-(4-METHOXYPHENYL)PIPERAZINE is a useful research compound. Its molecular formula is C23H21ClN4OS and its molecular weight is 436.96. The purity is usually 95%.
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Scientific Research Applications

Affinity for 5-HT1A Receptors

A study by Modica et al. (1997) on thieno[2,3-d]pyrimidinone derivatives, closely related to the compound , revealed their high affinity and selectivity for 5-HT1A receptors. This suggests potential applications in neurological research, particularly in the study of serotonin receptors (Modica et al., 1997).

Synthesis and Antimicrobial Activity

Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from compounds similar to 5-(4-Chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine, displaying significant antimicrobial and anti-inflammatory properties (Abu‐Hashem et al., 2020).

Anticancer and Anti-inflammatory Potential

A 2018 study by Tolba et al. highlighted the role of pyrimidine and thienopyrimidine derivatives in exhibiting notable antibacterial, antifungal, and anti-inflammatory activities. This positions them as potential candidates in the development of new antimicrobial and anti-inflammatory drugs (Tolba et al., 2018).

Pharmaceutical Applications

The synthesis and pharmacological evaluation of halogenated arylpiperazin-1-yl-ethyl-benzimidazoles, including compounds structurally similar to 5-(4-Chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine, have shown high affinity for D2 and 5-HT2A receptors. This suggests their potential utility in neuropsychiatric research and drug development (Tomić et al., 2011).

Potential as Anticonvulsant Agents

Georges et al. (1989) conducted a study on the structural and electronic properties of anticonvulsant drugs, including pyridazines, triazines, and pyrimidines. Their findings contribute to understanding the molecular basis of these compounds’ anticonvulsant properties, which could extend to similar compounds like 5-(4-Chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine (Georges et al., 1989).

Dual Ligand Properties for Serotonin Receptors

Modica et al. (2015) explored the binding properties of long-chain 4-substituted piperazines linked to thienopyrimidine or quinazoline systems, with affinity for 5-HT1A and 5-HT7 serotonin receptors. This indicates the potential for dual ligand properties in compounds like 5-(4-Chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine (Modica et al., 2015).

Properties

IUPAC Name

5-(4-chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4OS/c1-29-19-8-6-18(7-9-19)27-10-12-28(13-11-27)22-21-20(14-30-23(21)26-15-25-22)16-2-4-17(24)5-3-16/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGBDAMYQJPYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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